molecular formula C18H17NO5 B14734323 Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate CAS No. 6322-81-2

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate

Cat. No.: B14734323
CAS No.: 6322-81-2
M. Wt: 327.3 g/mol
InChI Key: VIZRRZUGGLTFTO-UHFFFAOYSA-N
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Description

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate is a nitro-substituted ester featuring a 4-oxo-4-phenylbutanoate backbone. This compound is structurally characterized by a nitro group attached to a benzylic carbon at the 2-position of the butanoate ester. The analysis below will focus on structurally related analogs to infer its properties and reactivity.

Properties

CAS No.

6322-81-2

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C18H17NO5/c1-24-18(21)15(12-16(20)13-8-4-2-5-9-13)17(19(22)23)14-10-6-3-7-11-14/h2-11,15,17H,12H2,1H3

InChI Key

VIZRRZUGGLTFTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=CC=C1)C(C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. One common method involves the nitration of a suitable precursor, followed by esterification and other functional group transformations. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Amino derivative of the compound.

    Substitution: Substituted nitro derivatives.

    Hydrolysis: Carboxylic acid derivative.

Scientific Research Applications

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and molecular functions, making the compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate, differing primarily in substituents at the 2-position or modifications to the phenyl or ketone groups. Key comparisons are summarized in Table 1 and elaborated in subsequent sections.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Optical Activity ([α]D25) Enantiomeric Excess (ee%)
Methyl 2-(5-methyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoate (32bb) C20H19NO3 321.36 Indole (5-methyl) -151.2 (CHCl3) 87%
Methyl 2-(5-methoxy-1H-indol-3-yl)-4-oxo-4-phenylbutanoate (32cb) C20H19NO4 337.36 Indole (5-methoxy) -158.0 (CHCl3) 95%
Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate C17H15BrO3 347.20 4-Bromophenyl at 4-oxo N/A N/A
Methyl 2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate C13H13F3O5 306.23 Trifluoromethyl, 4-methoxyphenyl N/A N/A
4-Phenyl-2-butanone (simplified backbone) C10H12O 148.20 Ketone (no ester/nitro groups) N/A N/A

Substituent Effects on Reactivity and Stability

  • Nitro vs. Indole Groups :
    The indole-substituted analogs (32bb, 32cb) exhibit high enantiomeric excess (87–95% ee) due to their synthesis via enantioselective Friedel-Crafts reactions . In contrast, nitro groups (as in the target compound) are stronger electron-withdrawing groups, which may enhance electrophilicity at the benzylic position but reduce stability under basic conditions.

  • Halogen vs. Methoxy groups (as in 32cb and ) enhance solubility but may reduce oxidative stability.
  • Trifluoromethyl Groups :
    The trifluoromethyl substituent in introduces steric bulk and electron-withdrawing effects, which could hinder nucleophilic attacks compared to nitro groups.

Spectroscopic and Analytical Data

  • Optical Activity :
    The indole derivatives (32bb, 32cb) show significant optical rotation ([α]D25 = -151.2 to -158.0), correlating with their high ee% values determined by chiral HPLC . Nitro-substituted analogs like the target compound may exhibit similar optical activity if synthesized enantioselectively.

  • Mass Spectrometry :

    • 32bb: Base peak at m/z 289 (M+ - CH3OH) .
    • 32cb: Base peak at m/z 305 (M+ - CH3OH) .
    • Brominated analog : Expected dominant fragment at m/z 347 (M+).
  • NMR Trends : The ¹H NMR of indole derivatives shows aromatic proton resonances between δ 6.5–8.0 ppm, while nitro groups would deshield adjacent protons (δ > 5.0 ppm for benzylic CH).

Biological Activity

Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate is a synthetic organic compound known for its complex structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Molecular Formula : C17_{17}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : Approximately 325.34 g/mol

This compound features a butanoate backbone with a keto group at the 4-position and a nitro-substituted phenyl group at the 2-position, contributing to its unique reactivity and potential biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activity of this compound has been investigated in several studies, focusing primarily on its inhibitory effects on various enzymes and potential therapeutic applications.

Key Findings

  • Enzyme Inhibition :
    • Some studies report that aryl substituted derivatives of methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates demonstrate poor to moderate inhibitory potency (4-73%) towards rat liver microsomal retinoic acid metabolizing enzymes compared to ketoconazole (80%) .
    • Conversion to corresponding 3-(4-nitrophenyl)-1-aryl-1,4-butanediols significantly increases potency (29-78%) .
  • Potency Comparisons :
    • The most potent analogues in related studies include the 4-iodophenyl and 4-methoxyphenyl derivatives, which exhibited notable inhibition rates (up to 77%) against specific enzymes .
  • Mechanisms of Action :
    • The compound's mechanism may involve interaction with specific metabolic pathways, influencing enzyme activity crucial for drug metabolism and therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the properties of this compound in comparison to structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-methyl-4-oxo-4-phenylbutanoateC15_{15}H16_{16}O3_{3}Lacks nitro substitution; simpler structure.
Methyl 2-[benzyloxycarbonylmethyl]-4-oxo-4-phenybutanoateC17_{17}H18_{18}O5_{5}Contains benzyloxycarbonyl; different functional group.
Methyl 2-[N-(tosyloxycarbonyl)methyl]-4-oxo-4-phenybutanoateC17_{17}H18_{18}N2_{2}O5_{5}Tosyloxycarbonyl substitution; increased reactivity.

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Inhibition Studies : A study highlighted the compound's ability to inhibit specific cytochrome P450 enzymes involved in drug metabolism, suggesting its potential use as a modulator in drug interactions .
  • Antitumor Activity : Another investigation indicated that derivatives of this compound could exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines, although further research is needed to confirm these effects .
  • Safety and Efficacy Assessments : Ongoing studies are crucial for assessing the safety profile and therapeutic efficacy of this compound in clinical settings, particularly concerning its interactions with other medications .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving Claisen-Schmidt condensation followed by nitro group introduction. For example, similar esters (e.g., methyl 4-oxobutanoate derivatives) are synthesized by reacting ketones with active methylene compounds under basic conditions . Optimization of reaction temperature (e.g., 0–5°C for nitroalkane stabilization) and solvent polarity (e.g., THF or DMF) is critical to minimize side reactions like premature ester hydrolysis. Yields can be improved by using anhydrous conditions and catalytic bases like DBU .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

  • Methodological Answer :
  • NMR : The nitro group’s deshielding effect will split aromatic proton signals in the 7.2–8.5 ppm range (¹H NMR), while the ester carbonyl (C=O) appears at ~170–175 ppm (¹³C NMR). Diastereotopic protons near the nitro and phenyl groups may show complex splitting patterns .
  • IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic peaks for the molecular ion (C₁₈H₁₅NO₅⁺) and fragmentation patterns (e.g., loss of –NO₂ or phenyl groups) .

Q. How should researchers handle stability concerns during storage and experimental use?

  • Methodological Answer : The nitro group increases sensitivity to light and heat. Store the compound in amber vials at –20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to prevent ester hydrolysis. Safety protocols recommend using fume hoods and flame-resistant lab coats during handling due to potential exothermic decomposition .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in the compound’s nitro(phenyl)methyl moiety?

  • Methodological Answer : Crystallize the compound in a 1:1 hexane/ethyl acetate mixture. Use the WinGX suite for data collection and refinement . Key parameters include:
  • Torsion angles : The C–NO₂–C–Ph dihedral angle (~120–130°) determines spatial orientation.
  • Intermolecular interactions : Hydrogen bonding between the nitro group and ester carbonyl stabilizes the crystal lattice. Compare with structurally similar fluorophenyl analogs to identify steric/electronic effects .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to model the nitro group’s electron-withdrawing effect on the adjacent methyl ester. Key metrics include:
  • Electrostatic potential maps : Highlight electrophilic regions (e.g., carbonyl carbons).
  • Activation energy barriers : Compare pathways for nitro displacement vs. ester hydrolysis. Validate predictions with kinetic studies using HPLC to monitor reaction progress .

Q. How can researchers address discrepancies in reported spectral data for structurally related nitro esters?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH effects. For example, DMSO-d₆ can shift ester carbonyl peaks upfield by 2–3 ppm compared to CDCl₃. Use deuterated solvents consistently and report pH for aqueous solutions. Cross-reference with EPA DSSTox or PubChem datasets for standardized spectral libraries .

Q. What role does the phenyl substituent play in modulating the compound’s bioactivity or reactivity?

  • Methodological Answer : The phenyl group enhances lipophilicity, improving membrane permeability in biological assays. Compare with fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) to assess electronic effects: fluorine’s electronegativity increases oxidative stability but reduces nucleophilic attack rates at the carbonyl .

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